2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid
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Overview
Description
2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid is an organic compound characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Attachment of the Acetic Acid Moiety: The final step involves the esterification or etherification of the pyrazole derivative with chloroacetic acid under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)oxy)acetic acid
- 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl)oxy)acetic acid
- 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)propionic acid
Uniqueness
2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid is unique due to the specific positioning of the difluoroethyl group and the acetic acid moiety, which can influence its chemical reactivity and biological activity. The presence of the difluoroethyl group can enhance the compound’s stability and binding affinity compared to similar compounds.
Properties
IUPAC Name |
2-[1-(2,2-difluoroethyl)pyrazol-4-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O3/c8-6(9)3-11-2-5(1-10-11)14-4-7(12)13/h1-2,6H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLMYQRTNMGTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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